Dinitrobis(pyridine)palladium
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Overview
Description
Dinitrobis(pyridine)palladium is a coordination compound that features a palladium center coordinated to two pyridine ligands and two nitro groups. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. It is often used as a precursor in various chemical reactions and has applications in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinitrobis(pyridine)palladium can be synthesized through the reaction of palladium(II) chloride with pyridine and sodium nitrite in an aqueous medium. The reaction typically proceeds as follows:
- Dissolve palladium(II) chloride in water.
- Add pyridine to the solution.
- Introduce sodium nitrite to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with water to obtain the desired compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles of scaling up the laboratory synthesis can be applied, with considerations for reaction optimization, purification, and safety.
Chemical Reactions Analysis
Types of Reactions
Dinitrobis(pyridine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species, which are often used in catalysis.
Substitution: The pyridine ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and other nitrogen-containing compounds.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) species.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Dinitrobis(pyridine)palladium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which dinitrobis(pyridine)palladium exerts its effects involves coordination to target molecules through its palladium center. The palladium atom can form bonds with various substrates, facilitating chemical transformations. In biological systems, it can interact with DNA and proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(pyridine)palladium(II): Similar structure but with chloride ligands instead of nitro groups.
Bis(benzonitrile)palladium(II) chloride: Features benzonitrile ligands instead of pyridine.
Palladium(II) acetate: A common palladium precursor with acetate ligands.
Uniqueness
Dinitrobis(pyridine)palladium is unique due to the presence of nitro groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific catalytic applications and research studies.
Properties
CAS No. |
24670-00-6 |
---|---|
Molecular Formula |
C10H10N4O4Pd-2 |
Molecular Weight |
356.63 g/mol |
IUPAC Name |
palladium;pyridine;dinitrite |
InChI |
InChI=1S/2C5H5N.2HNO2.Pd/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;2*(H,2,3);/p-2 |
InChI Key |
MJYCRBFBELTRKN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.N(=O)[O-].N(=O)[O-].[Pd] |
Origin of Product |
United States |
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